molecular formula C9H7ClN2O4S2 B054564 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-70-7

3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B054564
M. Wt: 306.7 g/mol
InChI Key: GFTODHVUHGFNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMT-3, is a benzothiadiazine derivative that has been extensively studied for its potential therapeutic applications. CMT-3 has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. In

Mechanism Of Action

The mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer growth and inflammation. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory cytokines.

Biochemical And Physiological Effects

3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the activity of several enzymes involved in lipid metabolism, including phospholipase A2 and cyclooxygenase-2. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of cancer and other diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its broad range of biological activities, which makes it a useful tool for studying a variety of cellular processes. Additionally, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is the development of novel formulations of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide and its potential therapeutic applications. Finally, studies are needed to evaluate the safety and efficacy of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in clinical trials, with the goal of developing it into a clinically useful therapeutic agent.
Conclusion:
In conclusion, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a benzothiadiazine derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been optimized to yield high purity and high yield. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines and exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. The mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer growth and inflammation. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 6-chloro-1,2,4-benzothiadiazine-1,1-dioxide with sodium chloroacetate in the presence of a base. The resulting compound is then further modified to yield 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been optimized to yield high purity and high yield.

Scientific Research Applications

3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.

properties

CAS RN

114260-70-7

Product Name

3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Molecular Formula

C9H7ClN2O4S2

Molecular Weight

306.7 g/mol

IUPAC Name

2-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C9H7ClN2O4S2/c10-5-1-2-7-6(3-5)11-9(12-18(7,15)16)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

GFTODHVUHGFNPY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCC(=O)O

Origin of Product

United States

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